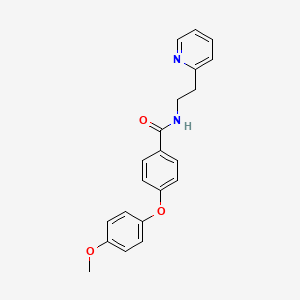![molecular formula C15H22N4O2 B5904180 5-ethyl-N-[1-(1-ethylpropyl)-4-methyl-1H-pyrazol-5-yl]-1,3-oxazole-4-carboxamide](/img/structure/B5904180.png)
5-ethyl-N-[1-(1-ethylpropyl)-4-methyl-1H-pyrazol-5-yl]-1,3-oxazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-ethyl-N-[1-(1-ethylpropyl)-4-methyl-1H-pyrazol-5-yl]-1,3-oxazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been studied extensively for its pharmacological properties and mechanism of action.
Wissenschaftliche Forschungsanwendungen
5-ethyl-N-[1-(1-ethylpropyl)-4-methyl-1H-pyrazol-5-yl]-1,3-oxazole-4-carboxamide has been extensively studied for its potential applications in medicinal chemistry. This compound has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurological disorders. It has been found to inhibit the activity of certain enzymes and proteins that are involved in the development and progression of these diseases.
Wirkmechanismus
The mechanism of action of 5-ethyl-N-[1-(1-ethylpropyl)-4-methyl-1H-pyrazol-5-yl]-1,3-oxazole-4-carboxamide involves the inhibition of certain enzymes and proteins that are involved in the development and progression of diseases such as cancer and inflammation. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of prostaglandins that are responsible for inflammation. It has also been found to inhibit the activity of protein kinase C (PKC), which is a protein that is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-ethyl-N-[1-(1-ethylpropyl)-4-methyl-1H-pyrazol-5-yl]-1,3-oxazole-4-carboxamide have been extensively studied. This compound has been found to have anti-inflammatory, antitumor, and neuroprotective effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in various animal models. It has also been found to have neuroprotective effects in animal models of neurological disorders such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-ethyl-N-[1-(1-ethylpropyl)-4-methyl-1H-pyrazol-5-yl]-1,3-oxazole-4-carboxamide in lab experiments include its potent pharmacological properties, ease of synthesis, and availability. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for the study of 5-ethyl-N-[1-(1-ethylpropyl)-4-methyl-1H-pyrazol-5-yl]-1,3-oxazole-4-carboxamide. These include the development of more potent analogs of this compound, the investigation of its potential use in combination with other drugs for the treatment of various diseases, and the determination of its safety and efficacy in humans. Further studies are also needed to elucidate the exact mechanism of action of this compound and its potential use in the treatment of other diseases.
Synthesemethoden
The synthesis of 5-ethyl-N-[1-(1-ethylpropyl)-4-methyl-1H-pyrazol-5-yl]-1,3-oxazole-4-carboxamide involves the reaction between 5-ethyl-1,3-oxazole-4-carboxylic acid and 1-(1-ethylpropyl)-4-methyl-1H-pyrazol-5-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified using column chromatography to obtain the pure compound.
Eigenschaften
IUPAC Name |
5-ethyl-N-(4-methyl-2-pentan-3-ylpyrazol-3-yl)-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O2/c1-5-11(6-2)19-14(10(4)8-17-19)18-15(20)13-12(7-3)21-9-16-13/h8-9,11H,5-7H2,1-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLBWBADHEQKUOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=CO1)C(=O)NC2=C(C=NN2C(CC)CC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-fluoro-N-[2-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)ethyl]benzamide](/img/structure/B5904109.png)
![2-{(2-furylmethyl)[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]amino}butan-1-ol](/img/structure/B5904113.png)
![3-(1-{1-[(4-fluorophenyl)sulfonyl]piperidin-4-yl}-1H-1,2,3-triazol-4-yl)propan-1-ol](/img/structure/B5904117.png)
![N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B5904125.png)
![4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]-2-pyrimidinamine trifluoroacetate](/img/structure/B5904133.png)
![N-(1-benzyl-1H-pyrazol-3-yl)-2-{4-[4-(methylamino)pyrimidin-2-yl]-1H-pyrazol-1-yl}acetamide](/img/structure/B5904139.png)
![1-(2-{3-[(4-methylphenoxy)methyl]piperidin-1-yl}-2-oxoethyl)-1,2-dihydropyridazine-3,6-dione](/img/structure/B5904151.png)

![1-(1-allyl-3-methyl-1H-pyrazol-4-yl)-N-({1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclopropyl}methyl)methanamine](/img/structure/B5904171.png)
![4-(2-{[4-(1,3-dimethyl-1H-pyrazol-4-yl)-2-pyrimidinyl]amino}ethyl)-1-methyl-4-piperidinol trifluoroacetate (salt)](/img/structure/B5904172.png)
![2-(1-{1-[3-(4-pyridinyl)propanoyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)-2-propanol trifluoroacetate (salt)](/img/structure/B5904187.png)
![N-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propyl}-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5904194.png)
![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-[(6-methylpyridin-2-yl)methyl]ethanamine](/img/structure/B5904196.png)
![2-{(2-furylmethyl)[4-(1H-pyrazol-1-yl)benzyl]amino}butan-1-ol](/img/structure/B5904198.png)